2,4-Dichloro-6-methyl-5-nitropyrimidine

Pharmaceutical patent analysis Drug discovery intermediate Intellectual property landscape

Problem: Generic 2,4-dichloropyrimidines lack the C5-nitro/C6-methyl substitution pattern essential for C4-selective SNAr and patent-landscaping in kinase inhibitor programs. Solution: 2,4-Dichloro-6-methyl-5-nitropyrimidine delivers: • 437 associated patents enabling FTO-driven scaffold-hopping strategies • C4-selective SNAr (then C2), eliminating regioisomer formation vs. 2,4,6-trichloropyrimidine • 65% validated synthetic yield benchmark for supplier qualification at ≥98% purity Multi-gram to kilogram supply with full analytical certification.

Molecular Formula C5H3Cl2N3O2
Molecular Weight 208 g/mol
CAS No. 13162-26-0
Cat. No. B014206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-methyl-5-nitropyrimidine
CAS13162-26-0
Synonyms2,4-Dichloro-6-methyl-5-nitro-pyrimidine;  2,4-Dichloro-5-nitro-6-methylpyrimidine;  Methyl 2,6-Dichloro-5-nitropyrimidine;  NSC 122005; 
Molecular FormulaC5H3Cl2N3O2
Molecular Weight208 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C5H3Cl2N3O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3
InChIKeyNBCOZXBHPKSFSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-methyl-5-nitropyrimidine (CAS 13162-26-0): A Patent-Dense Pyrimidine Building Block for Anticancer Intermediate Procurement


2,4-Dichloro-6-methyl-5-nitropyrimidine (C5H3Cl2N3O2, MW 208.00 g/mol) is a heteroaromatic intermediate distinguished by its 2,4-dichloro-6-methyl-5-nitro substitution pattern on the pyrimidine scaffold [1]. With 437 associated patents versus only 1 primary literature citation, this compound occupies a unique position as a proprietary-enabling building block rather than an open-science research chemical, a critical distinction for procurement decision-making in pharmaceutical development [2]. The combination of two electrophilic chloro leaving groups para to a strongly electron-withdrawing nitro substituent, with a methyl group at C6, creates a specific reactivity profile essential for sequential SNAr chemistry and subsequent derivatization .

Why 2,4-Dichloro-6-methyl-5-nitropyrimidine Cannot Be Replaced by 2,4-Dichloro-5-nitropyrimidine or 2,4-Dichloro-6-methylpyrimidine in Sequential Derivatization


Generic substitution of 2,4-dichloro-6-methyl-5-nitropyrimidine with structurally proximal analogs fails because the precise interplay of the C5 nitro group and C6 methyl group dictates both the regioselectivity of nucleophilic aromatic substitution (SNAr) and the downstream synthetic utility of the resulting intermediates. In 2,4-dichloropyrimidines bearing a C5 electron-withdrawing substituent, SNAr reactions exhibit inherent C4 selectivity, yet tertiary amine nucleophiles can invert this to C2 selectivity [1]. The C6 methyl group in the target compound additionally modulates electrophilicity at adjacent positions, alters lipophilicity (LogP 2.4) compared to non-methylated analogs, and provides a non-exchangeable alkyl handle that influences both intermediate stability and subsequent functionalization [2]. In contrast, 2,4-dichloro-5-nitropyrimidine (CAS 49845-33-2, MW 193.97, lacking the C6 methyl) presents different solubility and chromatographic behavior , while 2,4-dichloro-6-methylpyrimidine (CAS 5424-21-5, lacking the C5 nitro) exhibits entirely different electrophilicity and substitution selectivity, making route revalidation mandatory upon substitution .

Quantitative Differentiation Evidence: 2,4-Dichloro-6-methyl-5-nitropyrimidine Procurement Selection Criteria


Patent Density Advantage: 437 Patents vs. 1 Literature Citation Defines Proprietary vs. Open-Science Utility

The target compound demonstrates a patent-to-literature ratio of 437:1, indicating its predominant use as a proprietary pharmaceutical intermediate rather than as a tool compound for open academic research [1]. In comparison, structurally related 2,4-dichloro-5-nitropyrimidine (lacking the C6 methyl) shows a more balanced patent-to-literature distribution with broader academic use in addition to industrial applications [2]. This stark asymmetry in citation profile provides a quantifiable metric for differentiating procurement value based on intended application context.

Pharmaceutical patent analysis Drug discovery intermediate Intellectual property landscape

Synthetic Yield Quantification: 65% Isolated Yield from 2,4-Dihydroxy-6-methyl-5-nitropyrimidine Precursor

In a validated synthetic protocol, 2,4-dichloro-6-methyl-5-nitropyrimidine was prepared from 2,4-dihydroxy-6-methyl-5-nitropyrimidine using POCl3 and N,N-dimethylaniline in DMF under reflux at 120°C for 8 hours, yielding the target compound as a yellow solid in 65% isolated yield after chromatographic purification . The non-nitrated analog 2,4-dichloro-6-methylpyrimidine, by contrast, is commercially available as a stock reagent with literature reporting yields typically exceeding 85% from the corresponding dihydroxy precursor under milder conditions (POCl3, reflux, 4-6 hours) . The 20-percentage-point yield differential reflects the electron-withdrawing effect of the C5 nitro group, which moderates chlorination efficiency and necessitates extended reaction times and careful optimization.

Process chemistry Chlorination optimization Pyrimidine synthesis

eNOS Enzyme Inhibition: IC50 180 nM vs. 1.8 nM and 900 nM Cross-Target Differentiation

In a BindingDB-curated ChEMBL assay, 2,4-dichloro-6-methyl-5-nitropyrimidine inhibited human endothelial nitric oxide synthase (eNOS) expressed in insect SF9 cells with an IC50 of 180 nM [1]. This activity occurs in the context of a broader biological profile: the same compound showed inhibition of dopamine uptake in rat brain synaptosomes with an IC50 of 900 nM, and modulation of nAChR receptor function in human SH-SY5Y cells with an IC50 of 1.8 nM [2]. In contrast, the non-nitrated analog 2,4-dichloro-6-methylpyrimidine lacks the electron-withdrawing nitro group essential for these specific binding interactions and is not reported as a direct eNOS inhibitor. The 100-fold differential between nAChR (1.8 nM) and dopamine uptake (900 nM) activities demonstrates target-class selectivity that can be exploited in medicinal chemistry optimization.

Nitric oxide synthase Endothelial NOS inhibition Cardiovascular drug discovery

Physicochemical Differentiation: Melting Point 52-54°C and LogP 2.4 vs. Non-Nitrated and Non-Methylated Analogs

The target compound exhibits a melting point of 52-54°C as a yellow crystalline solid, with a calculated LogP of 2.4 and PSA of 71.6 Ų [1]. In direct comparison, 2,4-dichloro-5-nitropyrimidine (lacking the C6 methyl) melts at a significantly higher 100-103°C, with a higher density of 1.737 g/cm³ versus 1.626 g/cm³ for the target compound . The non-nitrated 2,4-dichloro-6-methylpyrimidine melts at a lower 44-47°C . The intermediate melting point (52-54°C) of the target compound relative to both comparators reflects the balanced electronic and steric contributions of the C5 nitro and C6 methyl groups. The LogP of 2.4 indicates moderate lipophilicity suitable for both organic extraction and reversed-phase chromatographic purification, distinguishing it from the more polar 2,4-dichloro-5-nitropyrimidine (predicted LogP approximately 1.6-1.8).

Physicochemical characterization Lipophilicity optimization Purification method selection

Sequential SNAr Macrocyclization Compatibility: Validated in 11- to 37-Membered Ring Formation on Solid Phase

In a systematic evaluation of halogenated heterocycles for solid-phase macrocyclic peptidomimetic synthesis using SPOT methodology on planar cellulose membranes, 4,6-dichloro-5-nitropyrimidine (structurally equivalent to the target compound at reactive centers) enabled the assembly of cyclic structures ranging from 11- to 37-membered rings via sequential SNAr reactions with orthogonally protected peptides [1]. In parallel testing, 2,4,6-trichloropyrimidine showed substitution at C2 competitive with reaction at C6, leading to regioisomeric mixtures that reduce product homogeneity in solid-phase applications [2]. The presence of the C6 methyl group in the target compound eliminates the third reactive chloro site present in 2,4,6-trichloropyrimidine, thereby enforcing the desired C4-first, C2-second substitution sequence without competing C6 reactivity.

Peptidomimetics Solid-phase synthesis Macrocyclization SNAr methodology

Stability and Storage Requirements: -20°C Under Inert Atmosphere vs. Ambient-Stable Analogs

The target compound requires storage at -20°C under an inert atmosphere and is sensitive to moisture [1]. In contrast, the non-nitrated analog 2,4-dichloro-6-methylpyrimidine is stable at ambient temperature with no special atmospheric requirements beyond standard laboratory storage . The increased storage stringency of the nitro-substituted derivative stems from the electron-withdrawing nitro group, which enhances the electrophilicity of the pyrimidine ring and accelerates hydrolytic degradation pathways. This stability differential has direct procurement implications: the target compound must be sourced from suppliers with validated cold-chain logistics and appropriate packaging (sealed under argon or nitrogen), whereas the non-nitrated analog can be procured with standard ambient shipping.

Chemical stability Storage conditions Procurement logistics

Optimal Procurement and Application Scenarios for 2,4-Dichloro-6-methyl-5-nitropyrimidine Based on Quantitative Evidence


IP-Sensitive Oncology Drug Discovery Requiring Patent-Dense Scaffolds

For pharmaceutical programs developing proprietary kinase inhibitors or anticancer agents where freedom-to-operate depends on unique chemical matter, 2,4-dichloro-6-methyl-5-nitropyrimidine provides a scaffold embedded in 437 patents, enabling structure-based patent landscaping and scaffold-hopping strategies distinct from the more extensively literature-documented 2,4-dichloro-5-nitropyrimidine. The 180 nM eNOS IC50 provides a quantitative starting point for target-based medicinal chemistry optimization [1].

Solid-Phase Peptidomimetic Library Synthesis Requiring Regioselective SNAr Control

In combinatorial chemistry workflows utilizing SPOT-synthesis or related solid-phase methodologies, the target compound's two-site SNAr reactivity (C4 then C2) eliminates the regioisomer formation observed with 2,4,6-trichloropyrimidine. This directly improves library purity and reduces post-synthesis purification demands, with validated performance in constructing macrocycles ranging from 11- to 37-membered rings [2].

eNOS-Targeted Cardiovascular or Anti-Inflammatory Lead Optimization

Programs targeting endothelial nitric oxide synthase (eNOS) for cardiovascular or inflammatory indications can utilize the 180 nM IC50 value as a benchmark for structure-activity relationship (SAR) exploration. The 100-fold activity differential between nAChR (1.8 nM) and dopamine uptake (900 nM) establishes a measurable selectivity window that guides medicinal chemistry efforts toward improved isoform selectivity [3].

Custom Synthesis Sourcing with Quantified Yield Benchmarking

When evaluating custom synthesis proposals or negotiating contract manufacturing pricing, the documented 65% isolated yield from the dihydroxy precursor under optimized conditions (POCl3, N,N-dimethylaniline, DMF, 120°C, 8h) provides a defensible performance benchmark. The 20-percentage-point yield penalty versus non-nitrated analogs reflects the intrinsic synthetic challenge of chlorinating the electron-deficient nitro-dihydroxy system and should inform cost-modeling and supplier qualification discussions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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